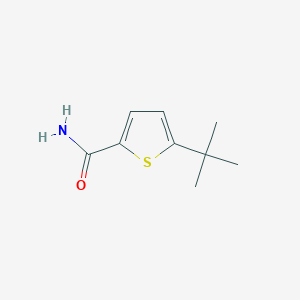

5-Tert-butylthiophene-2-carboxamide

Description

Significance of Thiophene (B33073) Carboxamide Scaffolds in Organic and Medicinal Chemistry

Thiophene carboxamide scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. mdpi.combohrium.com This versatility has led to their investigation in a wide array of therapeutic areas. The thiophene ring, a five-membered aromatic ring containing a sulfur atom, imparts unique electronic and steric properties to these molecules. mdpi.com The carboxamide group, a functional group consisting of a carbonyl group bonded to a nitrogen atom, is a common feature in many biologically active compounds, contributing to their ability to form hydrogen bonds and interact with biological macromolecules.

The combination of the thiophene ring and the carboxamide group in a single scaffold has resulted in the development of compounds with a broad spectrum of biological activities, including:

Anticancer Activity: Many thiophene carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents. mdpi.com

Antibacterial and Antifungal Properties: This class of compounds has shown promise in combating various microbial infections. nih.gov

Anti-inflammatory Effects: Researchers have explored thiophene carboxamides for their potential to modulate inflammatory pathways. bohrium.com

The significance of these scaffolds also extends to organic synthesis, where they serve as versatile building blocks for the construction of more complex molecules. The reactivity of the thiophene ring allows for various chemical modifications, enabling the creation of diverse libraries of compounds for screening and development. rsc.org

Contextualization of 5-Tert-butylthiophene-2-carboxamide within Thiophene Chemistry

This compound is a specific derivative within the larger family of thiophene compounds. Its structure is characterized by a thiophene ring substituted at the 5-position with a bulky tert-butyl group and at the 2-position with a carboxamide group. The presence of the tert-butyl group can significantly influence the molecule's physical and chemical properties, such as its solubility, lipophilicity, and steric profile. These factors, in turn, can affect its biological activity and potential applications.

While extensive research has been conducted on various thiophene carboxamides, detailed studies focusing specifically on this compound are still emerging. However, its structural relationship to a well-established class of biologically active molecules makes it a compound of considerable interest for further investigation.

Chemical Identity of this compound

To facilitate further research and application, a clear identification of this compound through its fundamental chemical properties is essential.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NOS | Oakwood Chemical |

| CAS Number | 685120-65-4 | Oakwood Chemical |

This table provides key identifiers for this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDOCIIRRKDSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384948 | |

| Record name | 5-tert-butylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685120-65-4 | |

| Record name | 5-tert-butylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Tert Butylthiophene 2 Carboxamide and Its Analogues

Direct Synthetic Routes to 5-Tert-butylthiophene-2-carboxamide

Direct synthetic routes aim to construct the target molecule in a highly convergent manner, either by forming the carboxamide on a pre-existing thiophene (B33073) ring or by building the substituted thiophene ring itself in one pot.

Carboxamide Formation Reactions

The most straightforward approach to this compound involves the amidation of its corresponding carboxylic acid precursor, 5-tert-butylthiophene-2-carboxylic acid. This transformation is a cornerstone of organic synthesis, and numerous reagents have been developed to facilitate it. chemicalbook.com These reactions typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

A common method employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com For instance, a closely related analogue, 5-(tert-Butyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, was synthesized from 5-(tert-butyl)thiophene-2-carboxylic acid using EDC hydrochloride (EDC·HCl) and DMAP in dichloromethane (B109758) (CH2Cl2). wikipedia.org This reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.

Boron-based reagents have also emerged as efficient catalysts for direct amidation, avoiding the need for stoichiometric activating agents and often proceeding under milder conditions. chemnet.com Catalysts such as boric acid derivatives can activate the carboxylic acid, facilitating the direct reaction with an amine, with water being the only byproduct. chemnet.com Another strategy involves the in-situ generation of an acid chloride. For example, the use of α,α-dichlorodiphenylmethane with a SnCl2 catalyst can convert tert-butyl esters into their corresponding amides by first forming the acid chloride intermediate. google.com

The table below summarizes common conditions for the conversion of carboxylic acids to carboxamides.

| Catalyst/Reagent | Amine Source | Solvent | Temperature | Yield | Reference(s) |

| EDC·HCl, DMAP | 6-fluorobenzo[d]thiazol-2-amine | CH2Cl2 | Room Temp | 58% | wikipedia.org |

| Boronic Acid Catalysts | Various Amines | Toluene | Reflux | Good-High | chemnet.com |

| Thionyl Chloride (SOCl2) | Primary/Secondary Amines | - | - | Excellent | orgsyn.org |

| Oxalyl Chloride | Amines | DCM | Room Temp | High | organic-chemistry.org |

Thiophene Ring Construction with Tert-butyl Substitution

Constructing the thiophene ring with the desired substituents already in place is an attractive, atom-economical strategy. The Gewald reaction is a powerful and widely used multicomponent method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org

The general mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur to the α-carbon of the nitrile. wikipedia.org Subsequent cyclization and tautomerization yield the final 2-aminothiophene product. wikipedia.org

While versatile, the Gewald reaction typically produces 2-aminothiophenes where the activating group (e.g., cyano, ester, or carboxamide) is at the 3-position. organic-chemistry.orguni.lu Therefore, it is a direct route to analogues or isomers of the target compound, but not to this compound itself. For example, reacting pivalaldehyde (containing the tert-butyl group) with cyanoacetamide and sulfur would be expected to yield 3-amino-5-tert-butylthiophene-2-carboxamide, an isomer of the desired product.

Precursor Synthesis and Strategic Functionalization for Carboxamide Formation

A more common and controllable approach involves the synthesis of a stable precursor, which is then converted to the final carboxamide. The key intermediate for this strategy is 5-tert-butylthiophene-2-carboxylic acid.

Synthesis of 5-Tert-butylthiophene-2-carboxylic Acid and its Derivatives

The synthesis of 5-tert-butylthiophene-2-carboxylic acid can be achieved through the functionalization of a 2-tert-butylthiophene (B1664577) precursor. This typically involves introducing a carboxyl group or a group that can be readily converted to a carboxyl group, such as a formyl or acyl group, at the 5-position of the thiophene ring.

A highly effective method for introducing a carboxylic acid group onto an aromatic ring is through lithiation followed by quenching with carbon dioxide. Thiophene and its derivatives can be deprotonated at the position adjacent to the sulfur atom using a strong base like n-butyllithium (n-BuLi) to form a thienyllithium species. nih.gov This nucleophilic intermediate readily reacts with electrophiles. For the synthesis of the target precursor, 2-tert-butylthiophene would be treated with n-BuLi to generate 5-tert-butyl-2-lithiothiophene, which is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield 5-tert-butylthiophene-2-carboxylic acid. nih.govyoutube.com

Acylation of Thiophene Derivatives

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgmasterorganicchemistry.comdocumentsdelivered.com To synthesize the carboxylic acid precursor, 2-tert-butylthiophene can be acylated, for example, with acetyl chloride. The electron-donating nature of the tert-butyl group directs the incoming electrophile to the vacant 5-position.

Research on the acylation of substituted thiophenes has shown that 2,5-di-tert-butylthiophene (B157752) undergoes acetylation to introduce the acetyl group at the 3-position. ijpcbs.com However, for 2-tert-butylthiophene, the 5-position is the most reactive site for electrophilic substitution. The resulting 2-acetyl-5-tert-butylthiophene can then be oxidized to 5-tert-butylthiophene-2-carboxylic acid using a haloform reaction or other strong oxidizing agents.

| Reaction | Reagents | Product | Reference(s) |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 2-Acetyl-5-tert-butylthiophene | ijpcbs.com |

| Haloform Reaction | NaOH, Br₂ | 5-tert-butylthiophene-2-carboxylic acid | google.com |

Formylation Reactions

Formylation, the introduction of a formyl group (-CHO), provides an alternative route to the carboxylic acid precursor. The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds, including thiophenes. uni.luresearchgate.netwikipedia.orgsemanticscholar.org The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.netsemanticscholar.org

The electrophilic Vilsmeier reagent attacks the 5-position of 2-tert-butylthiophene. ijpcbs.com The resulting iminium salt is then hydrolyzed during workup to yield 5-tert-butyl-2-thiophenecarboxaldehyde. semanticscholar.org This aldehyde can be easily oxidized to the target carboxylic acid using a variety of mild oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). organic-chemistry.org

| Reaction Step | Reagents | Intermediate/Product | Reference(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-tert-butyl-2-thiophenecarboxaldehyde | ijpcbs.comresearchgate.netsemanticscholar.org |

| Oxidation | KMnO₄ or CrO₃/H₅IO₆ | 5-tert-butylthiophene-2-carboxylic acid | organic-chemistry.org |

Once the key precursor, 5-tert-butylthiophene-2-carboxylic acid, is synthesized through one of these functionalization strategies, it can be readily converted to the final target molecule, this compound, using the standard carboxamide formation reactions described in section 2.1.1.

Grignard Reaction Approaches

A primary method for synthesizing this compound involves the use of Grignard reagents. This well-established approach in organic chemistry is valued for its effectiveness in creating carbon-carbon bonds. The process typically begins with the bromination of 2-tert-butylthiophene to form 2-bromo-5-tert-butylthiophene. This intermediate is then reacted with magnesium in an ether-based solvent to produce the Grignard reagent, 5-tert-butylthiophen-2-ylmagnesium bromide. google.com This organometallic compound can then be treated with various electrophiles to introduce the carboxamide group.

One of the challenges with this method is the potential for side reactions, such as the Wurtz coupling. To maximize the yield of the desired product, careful control of reaction conditions like temperature and the slow addition of reagents is essential. The high reactivity of the Grignard reagent also demands the use of dry, aprotic solvents to avoid premature quenching. google.comgoogle.com

Friedel-Crafts Alkylation Followed by Carboxylation

Another effective strategy for synthesizing this compound is through a Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution. byjus.commasterorganicchemistry.com This method typically involves two main steps: alkylation and carboxylation.

The first step is the tert-butylation of a thiophene precursor. Using a tert-butylating agent like tert-butyl chloride with a Lewis acid catalyst, a tert-butyl group is added to the thiophene ring. libretexts.orgyoutube.comyoutube.com The directing effects of any existing substituents on the ring will influence the position of the new group.

Following alkylation, the carboxamide group is introduced. If the starting material was 2-acetylthiophene, the acetyl group can be converted to a carboxylic acid and then amidated. If starting with thiophene-2-carboxylic acid, the process is followed by direct amidation. This often involves coupling agents to facilitate the reaction.

Palladium-Catalyzed Carboxylation with Carbon Dioxide

Modern synthetic methods often utilize palladium-catalyzed cross-coupling reactions due to their efficiency and tolerance of various functional groups. nih.gov A notable green chemistry approach is the palladium-catalyzed carboxylation using carbon dioxide (CO2) as a carbon source. rsc.orgmdpi.comorganic-chemistry.org

This process typically begins with a halogenated thiophene, such as 2-bromo-5-tert-butylthiophene. In the presence of a palladium catalyst and a suitable ligand, the thiophene undergoes oxidative addition to the palladium center. rsc.org This is followed by the insertion of CO2 into the palladium-carbon bond, leading to the formation of the thiophene carboxylic acid, which can then be converted to the desired carboxamide. rsc.orgrsc.org The efficiency of this reaction is influenced by factors such as the choice of catalyst, solvent, and reaction conditions, including CO2 pressure. rsc.orgrsc.org

Methodologies for Tert-butyl Group Incorporation onto Thiophene Scaffolds

The introduction of a tert-butyl group onto the thiophene ring is a critical step in the synthesis of this compound. Several methods are available for this transformation:

Friedel-Crafts Alkylation: This is a common method where thiophene reacts with a tert-butylating agent in the presence of a Lewis or protic acid catalyst. byjus.commasterorganicchemistry.com The position of the tert-butyl group is determined by the directing effects of any existing substituents.

Grignard Reagents: An alternative involves reacting a thiophenyl Grignard reagent with a source of a tert-butyl cation. researchgate.netorgsyn.org

Radical Alkylation: This method uses free radicals to add the tert-butyl group to the thiophene ring, which can offer different regioselectivity compared to other methods.

| Methodology | Reagents | Catalyst/Conditions | Key Features |

| Friedel-Crafts Alkylation | tert-butyl chloride, tert-butanol, isobutylene | Lewis acids (e.g., AlCl₃, FeCl₃), Protic acids (e.g., H₂SO₄) | Good yields, regioselectivity influenced by substituents. |

| Grignard Reaction | 2-Thienylmagnesium bromide, tert-butyl chloride | Ethereal solvent | Can be less efficient than Friedel-Crafts. |

| Radical Alkylation | Pivaloyl peroxide | Thermal or photochemical initiation | Offers alternative regioselectivity. |

Green Chemistry Principles in the Synthesis of Thiophene Carboxamides

The integration of green chemistry principles is becoming increasingly important in chemical synthesis to create more environmentally friendly processes. nih.govresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that can significantly reduce reaction times, increase yields, and improve product purity. nih.govrsc.orgnih.govyoutube.comyoutube.com In the synthesis of thiophene carboxamides, microwave energy can be applied to steps like amidation and palladium-catalyzed reactions to accelerate the process and save energy. rsc.orgnih.gov

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a measure of the efficiency of a chemical reaction in incorporating reactant atoms into the final product. primescholars.comjocpr.comrsc.org Synthetic routes with high atom economy are preferred as they generate less waste. For instance, addition reactions like palladium-catalyzed carboxylation with CO2 are more atom-economical than multi-step processes that may generate significant byproducts. jocpr.comrsc.org

Waste minimization also involves using catalytic reagents instead of stoichiometric ones and choosing greener solvents. The use of recyclable catalysts and replacing hazardous solvents with more environmentally friendly options are crucial aspects of sustainable synthesis. researchgate.net

| Green Chemistry Principle | Application in Thiophene Carboxamide Synthesis | Benefits |

| Microwave-Assisted Synthesis | Amidation and palladium-catalyzed carboxylation steps. rsc.orgnih.gov | Reduced reaction times, increased yields, energy savings. youtube.comyoutube.com |

| Atom Economy | Utilizing addition reactions like palladium-catalyzed carboxylation with CO₂. jocpr.com | Higher efficiency, less waste generation. primescholars.comrsc.org |

| Waste Minimization | Use of catalytic reagents, recyclable catalysts, and greener solvents. researchgate.net | Reduced environmental impact, improved process safety. |

Chemical Reactivity and Transformative Reactions of 5 Tert Butylthiophene 2 Carboxamide

Reactivity of the Carboxamide Functional Group

The carboxamide moiety is a versatile functional group that can undergo several important transformations, primarily centered on the electrophilic nature of its carbonyl carbon.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. masterorganicchemistry.comuomustansiriyah.edu.iq This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of a leaving group. masterorganicchemistry.com Although the amide anion (NH₂⁻) is generally a poor leaving group, these reactions can be facilitated under forcing conditions, such as in the presence of strong acids or bases. byjus.com

Key nucleophilic acyl substitution reactions applicable to 5-Tert-butylthiophene-2-carboxamide include:

Hydrolysis: Under strong acidic or basic conditions, the carboxamide can be hydrolyzed to yield 5-tert-butylthiophene-2-carboxylic acid and ammonia (or an ammonium salt). This reaction typically requires elevated temperatures to proceed.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxamide group. This reaction proceeds past the aldehyde stage to furnish the corresponding primary amine, (5-tert-butylthiophen-2-yl)methanamine. Milder reducing agents are generally ineffective. masterorganicchemistry.com

Reaction with Organometallic Reagents: While less common for amides compared to esters or acid chlorides, reaction with organolithium or Grignard reagents can occur, though the initial deprotonation of the N-H bond is a competing and more likely primary reaction.

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, Δ | 5-tert-butylthiophene-2-carboxylic acid |

| Hydrolysis (Basic) | 1. NaOH, Δ 2. H₃O⁺ | 5-tert-butylthiophene-2-carboxylic acid |

| Reduction | 1. LiAlH₄, THF 2. H₂O | (5-tert-butylthiophen-2-yl)methanamine |

Condensation reactions involve the joining of two molecules with the concurrent loss of a small molecule, such as water. libretexts.org While the carboxamide itself is not typically a direct participant in classic condensation reactions like the aldol or Claisen condensations, its synthetic precursors and derivatives are. For example, the related 5-tert-butylthiophene-2-carboxaldehyde could readily undergo condensation with activated methylene (B1212753) compounds in reactions such as the Knoevenagel condensation. Furthermore, the amide nitrogen can, under specific conditions, act as a nucleophile. For instance, N-acylation can occur, and in more complex syntheses, the amide can be a component in cyclization reactions to form new heterocyclic systems. researchgate.net

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. Its reactivity is greater than that of benzene. pharmaguideline.com The positions of the substituents on the ring significantly influence the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for thiophenes. pharmaguideline.com In this compound, the C2 and C5 positions are occupied, leaving the C3 and C4 positions available for substitution. The outcome of an EAS reaction is determined by the directing effects of the existing substituents:

Carboxamide Group (-CONH₂): This group is strongly deactivating and meta-directing due to its electron-withdrawing nature (both by induction and resonance). Therefore, it directs incoming electrophiles to the C4 position.

Tert-butyl Group (-C(CH₃)₃): This alkyl group is weakly activating and ortho-, para-directing through an inductive effect. It directs incoming electrophiles to the C4 position (ortho).

Both groups direct the electrophile to the C4 position. However, the strong deactivating effect of the carboxamide group means that forcing conditions are generally required for EAS reactions to proceed. Furthermore, the significant steric bulk of the tert-butyl group at C5 will sterically hinder attack at the adjacent C4 position, potentially leading to lower yields or requiring more vigorous reaction conditions compared to a less hindered substrate. rsc.org

| Reaction | Reagent(s) | Major Product | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-bromo-5-tert-butylthiophene-2-carboxamide | Reaction is likely slow due to deactivation by the -CONH₂ group and steric hindrance at C4. |

| Nitration | HNO₃, H₂SO₄ | 5-tert-butyl-4-nitrothiophene-2-carboxamide | Harsh conditions may be required, risking degradation of the thiophene ring. |

| Sulfonation | Fuming H₂SO₄ | 5-tert-butyl-2-carbamoylthiophene-4-sulfonic acid | Reaction is often reversible. |

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique. baranlab.orgharvard.edu The carboxamide group is an excellent directed metalation group (DMG). It can coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), which then selectively removes the closest proton, in this case at the C3 position. uwindsor.caacs.org This generates a lithiated intermediate that can be trapped by a wide variety of electrophiles, allowing for the precise installation of a functional group at the C3 position. harvard.edu

This method circumvents the directing-group conflict and steric hindrance issues associated with electrophilic aromatic substitution, providing a reliable route to 3,5-disubstituted-2-carboxamide thiophene derivatives. For π-excessive heterocycles like thiophene, where lithiation typically occurs at the most acidic C-H bond (alpha to the sulfur), the presence of a strong DMG like the carboxamide at C2 effectively overrides this intrinsic reactivity and directs deprotonation to the adjacent C3 position. uwindsor.ca

The general process is as follows:

Reaction of this compound with an organolithium base (e.g., n-BuLi) in an ethereal solvent (e.g., THF) at low temperature (e.g., -78 °C).

Formation of the 3-lithio derivative.

Quenching the reaction with an electrophile (E⁺).

| Electrophile (E-X) | Product (at C3) |

|---|---|

| D₂O | -D (Deuterium) |

| CH₃I | -CH₃ (Methyl) |

| CO₂ then H₃O⁺ | -COOH (Carboxylic acid) |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| I₂ | -I (Iodo) |

Influence of the Tert-butyl Group on Reactivity and Stereoselectivity

The tert-butyl group is one of the bulkiest alkyl groups commonly used in organic synthesis, and its presence at the C5 position has profound steric and electronic consequences.

Steric Hindrance: As discussed, the primary effect of the tert-butyl group is steric hindrance. researchgate.net It significantly shields the adjacent C4 position, making it less accessible to incoming reagents in electrophilic aromatic substitution reactions. rsc.org This steric congestion can decrease reaction rates and, in some cases, prevent reaction at the C4 position altogether, potentially favoring reaction at the less-hindered C3 position if the electronic directing effects were not so strongly biased towards C4. In the context of directed metalation, its bulk is less impactful as the reaction occurs at the more distant C3 position, but it may influence the conformational preferences of the lithiated intermediate.

Electronic Effect: The tert-butyl group is weakly electron-donating via induction. This effect slightly increases the electron density of the thiophene ring, making it marginally more reactive towards electrophiles than an unsubstituted ring. However, this mild activating effect is largely overshadowed by the powerful deactivating influence of the carboxamide group.

Stereoselectivity: The this compound molecule is achiral. However, if a reaction were to introduce a new stereocenter at the C3 or C4 position, the steric bulk of the tert-butyl group could play a role in directing the approach of reagents. An incoming reagent would preferentially attack from the face of the thiophene ring opposite to the bulky tert-butyl group, potentially leading to diastereoselectivity in subsequent transformations. acs.org

Steric Hindrance Effects

The most prominent steric effect in this compound arises from the bulky tert-butyl group. This substituent occupies a large volume of space, which can impede the approach of reactants to the adjacent C4 position of the thiophene ring. This steric hindrance can play a crucial role in directing the regioselectivity of various reactions.

For instance, in electrophilic aromatic substitution reactions, the incoming electrophile would likely face significant steric hindrance at the C4 position. Consequently, reactions that might otherwise occur at this position could be slowed down or prevented altogether. Research on related bulky-substituted thiophenes has shown that such steric crowding can enhance the regioselectivity of certain reactions, such as cyclizations, by favoring pathways that avoid the sterically congested area .

While the carboxamide group is less bulky than the tert-butyl group, it can also contribute to steric effects, particularly for reactions targeting the C3 position. The orientation of the carboxamide group can influence the accessibility of this position to incoming reagents.

The interplay of these steric factors is crucial in predicting the outcome of transformative reactions. For example, in metal-catalyzed cross-coupling reactions, the steric bulk near the reactive sites can affect the efficiency of catalyst coordination and subsequent reaction steps. In some cases, severe steric hindrance can necessitate the use of specialized catalysts or harsher reaction conditions to achieve desired transformations.

Electronic Effects

The electronic nature of the thiophene ring in this compound is modulated by the opposing electronic effects of its substituents. The tert-butyl group is a weak electron-donating group through hyperconjugation. This effect slightly increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to unsubstituted thiophene. Studies on other alkyl-substituted thiophenes have demonstrated this activating effect nih.gov.

Conversely, the carboxamide group at the 2-position is an electron-withdrawing group. This deactivating effect is due to the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization of the lone pair of electrons on the nitrogen atom into the carbonyl group. This withdrawal of electron density makes the thiophene ring less reactive towards electrophilic substitution and more susceptible to nucleophilic attack, particularly at the positions ortho and para to the carboxamide group (C3 and C5).

The net effect on the reactivity of the thiophene ring is a balance between the weak activating effect of the tert-butyl group and the deactivating effect of the carboxamide group. The electron-withdrawing nature of the carboxamide group generally has a stronger influence, making the ring less nucleophilic than simple alkyl-thiophenes. This reduced electron density can be observed in computational studies of similar thiophene carboxamide derivatives, which show a lower highest occupied molecular orbital (HOMO) energy, indicating a reduced propensity to donate electrons researchgate.netnih.gov.

In transformative reactions, these electronic effects dictate the regioselectivity. For electrophilic aromatic substitution, the directing influence of the substituents would need to be considered. While the tert-butyl group would favor substitution at the ortho and para positions (C4 and C2, respectively, though C2 is already substituted), the deactivating carboxamide group would direct incoming electrophiles to the meta position (C4). The significant steric hindrance at C4 from the tert-butyl group would likely lead to substitution primarily at the C3 position if the reaction conditions can overcome the deactivating effect of the carboxamide.

For nucleophilic aromatic substitution, the electron-withdrawing carboxamide group would activate the ring, particularly at the C3 and C5 positions. However, the presence of the tert-butyl group at C5 makes this position sterically hindered and already substituted. Therefore, nucleophilic attack would be most favored at the C3 position.

Table 1: Summary of Steric and Electronic Effects of Substituents on the Reactivity of this compound

| Feature | Steric Hindrance Effects | Electronic Effects |

| tert-Butyl Group (C5) | High steric bulk hindering reactions at the C4 position. | Weakly electron-donating (activating) via hyperconjugation. |

| Carboxamide Group (C2) | Moderate steric hindrance potentially affecting reactions at the C3 position. | Strongly electron-withdrawing (deactivating) via resonance and induction. |

| Overall Reactivity | Regioselectivity is strongly influenced by steric hindrance, particularly at the C4 position. | The thiophene ring is generally deactivated towards electrophilic attack and activated towards nucleophilic attack. |

Structural Modifications and Derivative Synthesis of 5 Tert Butylthiophene 2 Carboxamide

Diversification via Amide N-Substitution Reactions

The amide group of 5-Tert-butylthiophene-2-carboxamide serves as a critical point for structural diversification. N-substitution reactions allow for the introduction of a wide array of functional groups, which can significantly influence the molecule's physicochemical properties and biological activity. These modifications are typically achieved by reacting the primary amide with various electrophiles under suitable conditions.

For instance, the synthesis of a series of thiophene (B33073) carboxamide derivatives often begins with the acylation of an amine with a thiophene-2-carbonyl chloride. A common precursor, 5-bromothiophene-2-carboxylic acid, can be converted to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂). mdpi.com This activated intermediate can then react with a diverse range of primary and secondary amines to yield N-substituted carboxamides. The nature of the N-substituent, varying from simple alkyl and aryl groups to more complex heterocyclic moieties, is crucial in modulating the compound's interaction with biological targets.

Functionalization of the Thiophene Ring

The thiophene ring itself provides another avenue for structural modification, offering multiple positions for the introduction of new functional groups. These modifications can alter the electronic properties and steric profile of the molecule, leading to changes in its biological activity.

Halogenation and Cross-Coupling Strategies

Halogenation of the thiophene ring, particularly at the 5-position, is a common strategy to create a versatile handle for further functionalization through cross-coupling reactions. For example, 2-bromo-5-substituted thiophenes have been noted for their cytotoxic potential. mdpi.com Starting with a brominated thiophene derivative, various carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.

These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at specific positions on the thiophene ring. The ability to precisely control the substitution pattern is a powerful tool in the rational design of new derivatives with desired properties.

Introduction of Auxiliary Heterocyclic Moieties

The incorporation of additional heterocyclic rings onto the this compound scaffold is a well-established strategy to enhance biological activity and modulate pharmacokinetic properties. nih.gov Five-membered heterocycles, in particular, are frequently used as pharmacophores in drug design. nih.gov

For example, the synthesis of thiophene derivatives bearing other heterocyclic units, such as thiazoles or pyridones, has been explored. researchgate.net These hybrid molecules can exhibit unique biological profiles due to the combined properties of the individual heterocyclic systems. The synthesis often involves multi-step sequences, starting from appropriately functionalized thiophene precursors.

Rational Design for Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound structure is fundamental to establishing structure-activity relationships (SAR). SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds.

For instance, in the development of anticancer agents, SAR studies on thiophene-2-carboxamide derivatives have revealed key insights. nih.gov It was found that the nature of the substituent at the 3-position of the thiophene ring, such as amino, hydroxyl, or methyl groups, significantly impacts the antioxidant and antibacterial activity. nih.gov Specifically, amino-substituted derivatives showed greater potency compared to their hydroxyl or methyl counterparts. nih.gov

Similarly, in the context of antitumor agents, SAR studies of 2-amino-3-carboxymethylthiophene derivatives have demonstrated that the nature of the linker and the substituent at the 5-position are critical for activity and selectivity. nih.gov For example, replacing an ethyl linker with a thioalkyl linker preserved or enhanced the antiproliferative potency against certain cancer cell lines. nih.gov

Below is a data table summarizing the impact of different substituents on the activity of thiophene carboxamide derivatives based on published research findings.

| Compound Series | Modification Site | Substituent | Observed Activity Trend | Reference |

| Thiophene-2-carboxamides | 3-position of thiophene ring | Amino | More potent antioxidant and antibacterial activity compared to hydroxyl or methyl groups. | nih.gov |

| 2-Amino-3-carboxymethylthiophenes | Linker at 5-position | Thioalkyl | Preserved or enhanced antiproliferative potency compared to oxyalkyl or aminoalkyl linkers. | nih.gov |

| 2-Amino-3-carboxymethylthiophenes | 5-position (arylmethylthio) | 4-ethyl and 4-isopropylaryl | More potent and selective anti-T-lymphoma/leukemia agents. | nih.gov |

This systematic approach of synthesizing and evaluating a library of related compounds allows researchers to build a comprehensive understanding of the SAR, which is essential for the optimization of lead compounds in drug discovery.

Advanced Spectroscopic Characterization Techniques for 5 Tert Butylthiophene 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of 5-Tert-butylthiophene-2-carboxamide provide foundational information for its structural confirmation. The chemical shifts (δ) are influenced by the electron density around the nuclei, which is in turn affected by the presence of electronegative atoms and the aromaticity of the thiophene (B33073) ring.

In the ¹H NMR spectrum, the tert-butyl group is expected to exhibit a sharp singlet peak around 1.3 ppm due to the nine equivalent protons. The protons on the thiophene ring, being in a heteroaromatic system, will appear at lower field. Specifically, the two protons on the thiophene ring are expected to appear as doublets due to spin-spin coupling. The proton at the 3-position is anticipated to resonate at approximately 7.0-7.2 ppm, while the proton at the 4-position would likely appear around 7.5-7.7 ppm. The amide protons (-CONH₂) typically show broad signals in the range of 5.5-8.5 ppm, and their chemical shift can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group is expected around 32-35 ppm, and the methyl carbons of this group would appear at approximately 30-32 ppm. The carbon atoms of the thiophene ring are expected in the aromatic region (120-150 ppm). The C5 carbon, attached to the tert-butyl group, would be significantly downfield. The C2 carbon, attached to the electron-withdrawing carboxamide group, is also expected to be deshielded. The carbonyl carbon of the amide group is typically observed in the range of 160-170 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.33 | 31.5 |

| C(CH₃)₃ | - | 34.8 |

| Thiophene H3 | 7.15 | 123.0 |

| Thiophene H4 | 7.60 | 125.5 |

| Thiophene C2 | - | 142.0 |

| Thiophene C3 | - | 123.0 |

| Thiophene C4 | - | 125.5 |

| Thiophene C5 | - | 155.0 |

| CO-NH₂ | - | 163.0 |

| CO-NH₂ | 5.5 - 8.5 (broad) | - |

Note: These are predicted values based on known spectroscopic data for similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

To further confirm the assignments from one-dimensional NMR and to elucidate through-bond and through-space correlations, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak would be expected between the signals of the thiophene protons at positions 3 and 4, confirming their adjacent relationship on the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. A NOESY spectrum would be crucial in confirming the substitution pattern. For instance, a cross-peak between the tert-butyl protons and the thiophene proton at the 4-position would provide strong evidence for the 5-position of the tert-butyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amide group are expected to appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching (Amide I band) is a strong absorption typically found around 1680-1630 cm⁻¹. The N-H bending (Amide II band) is expected around 1650-1580 cm⁻¹. The thiophene ring itself will have characteristic C-H and C=C stretching vibrations. The C-H stretching of the thiophene ring appears around 3100 cm⁻¹, while the ring stretching vibrations are observed in the 1550-1400 cm⁻¹ region. iosrjournals.orgnii.ac.jp The presence of the tert-butyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1390 and 1365 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amide) | 3400 - 3100 | Medium |

| C-H Stretching (Thiophene) | ~3100 | Medium-Weak |

| C-H Stretching (tert-butyl) | 2960 - 2870 | Strong |

| C=O Stretching (Amide I) | 1680 - 1630 | Strong |

| N-H Bending (Amide II) | 1650 - 1580 | Medium-Strong |

| C=C Stretching (Thiophene) | 1550 - 1400 | Medium |

| C-H Bending (tert-butyl) | ~1390, ~1365 | Medium |

| C-S Stretching (Thiophene) | 850 - 600 | Weak |

Note: These are predicted values based on known spectroscopic data for similar compounds. iosrjournals.orgnii.ac.jpjetir.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric C=C stretching vibrations of the thiophene ring are expected to be strong. iosrjournals.orgresearchgate.net The C-S stretching vibrations of the thiophene ring are also often more easily observed in the Raman spectrum compared to the FT-IR spectrum. iosrjournals.org

Electronic Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated thiophene ring system. Thiophene itself exhibits a strong absorption band around 235 nm. nii.ac.jp The presence of the carboxamide and tert-butyl substituents will influence the position and intensity of these absorption maxima. The electron-withdrawing carboxamide group, when conjugated with the thiophene ring, is expected to cause a bathochromic (red) shift of the absorption bands. The electronic structure and absorption spectra of thiophene derivatives are known to be influenced by the nature and position of substituents. nii.ac.jpwiley.comacs.org The primary absorption band for this compound is anticipated to be in the range of 250-300 nm.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions associated with the conjugated thiophene ring system. The presence of the carboxamide and tert-butyl groups will influence the position and intensity of the absorption maxima (λmax).

Based on studies of similar thiophene-2-carboxamide derivatives, the primary absorption bands are anticipated in the UV region. The electronic properties of related thiophene compounds have been investigated using Density Functional Theory (DFT), which helps in understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. For instance, DFT studies on other thiophene-2-carboxamide derivatives show that substituents on the thiophene ring can modulate this energy gap, which in turn affects the UV-Vis absorption. While specific experimental λmax values for this compound are not readily found in the literature, a hypothetical UV-Vis data table based on related structures is presented below.

| Solvent | Anticipated λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Ethanol | ~260 - 290 | ~8,000 - 15,000 | π → π |

| Hexane | ~255 - 285 | ~8,500 - 16,000 | π → π |

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is not inherently chiral, it would not be expected to show a CD spectrum unless it is placed in a chiral environment or forms chiral aggregates. However, if a chiral center were introduced into the molecule, for example by derivatization, CD spectroscopy would be invaluable.

For chiral polythiophenes, CD spectra have been used to investigate the helical stacking of polymer chains in solution and in thin films. These studies reveal that the chiroptical properties are highly sensitive to the conformation and aggregation state of the thiophene backbone.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of a compound. For this compound (C9H13NOS), the expected exact mass can be calculated. Commercial suppliers of this compound indicate the availability of Liquid Chromatography-Mass Spectrometry (LC-MS) data, which would confirm its molecular weight and purity.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide structural information. Key fragmentation pathways for thiophene derivatives often involve cleavage of the bonds adjacent to the thiophene ring and fragmentation of the substituent groups. For this compound, characteristic fragments would be expected from the loss of the tert-butyl group, the carboxamide group, or parts thereof. A representative table of expected major fragments is provided below.

| m/z | Proposed Fragment Ion | Structural Formula |

| 183 | Molecular Ion [M]+ | [C9H13NOS]+ |

| 168 | [M - CH3]+ | [C8H10NOS]+ |

| 127 | [M - C(CH3)3]+ | [C5H4NOS]+ |

| 111 | [Thiophene-C(CH3)3]+ | [C8H11S]+ |

| 57 | [C(CH3)3]+ | [C4H9]+ |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, analysis of related thiophene-2-carboxamide structures reveals common features. These include the planarity of the thiophene ring and the potential for intermolecular hydrogen bonding involving the amide group (N-H···O). Such interactions play a crucial role in the packing of the molecules in the crystal lattice. The tert-butyl group, being bulky, would significantly influence the crystal packing, likely preventing a highly compact arrangement.

A hypothetical table of crystallographic data, based on typical values for similar organic molecules, is presented.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z | 4 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution. This analysis partitions the space in the crystal into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

Surface-Sensitive Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would provide detailed information about the chemical environment of the constituent elements: carbon, nitrogen, oxygen, and sulfur. The C 1s spectrum would be complex, with different peaks corresponding to the carbon atoms in the tert-butyl group, the thiophene ring, and the carboxamide group. The S 2p spectrum would be characteristic of the sulfur in the thiophene ring. The N 1s and O 1s spectra would correspond to the amide functionality. Studies on other thiophene derivatives have shown that the binding energies are sensitive to the local chemical environment and can be used to probe interactions, such as adsorption on surfaces.

| Element | Orbital | Anticipated Binding Energy (eV) | Chemical Group |

| C | 1s | ~284.8 | C-C, C-H (tert-butyl) |

| C | 1s | ~285.5 | C-S (thiophene) |

| C | 1s | ~288.0 | C=O (amide) |

| N | 1s | ~400.0 | N-H (amide) |

| O | 1s | ~531.5 | C=O (amide) |

| S | 2p | ~164.0 | C-S-C (thiophene) |

Computational Chemistry and Theoretical Investigations of 5 Tert Butylthiophene 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for modeling the ground-state properties of molecules. It has become popular because it can achieve accuracy comparable to other advanced methods but at a lower computational cost. For molecules like 5-Tert-butylthiophene-2-carboxamide, DFT is employed to perform geometry optimization, a crucial process to find the most stable three-dimensional arrangement of atoms (the ground state geometry).

This optimization process yields key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Studies on related thiophene-2-carboxamide derivatives often utilize the B3LYP functional with a basis set like 6-31G(d,p) to obtain these parameters. The results of such calculations can reveal important structural features, like the planarity of the thiophene (B33073) ring and the orientation of the carboxamide and tert-butyl groups.

Table 1: Representative Calculated Geometric Parameters for a Thiophene Derivative Scaffold (Note: This data is illustrative for a generic thiophene ring and is not specific to this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=C (thiophene) | ~1.37 Å |

| C-S (thiophene) | ~1.72 Å | |

| C-C (thiophene) | ~1.43 Å | |

| C=O (carboxamide) | ~1.25 Å | |

| C-N (carboxamide) | ~1.36 Å | |

| Bond Angle | C-S-C (thiophene) | ~92.2° |

| S-C=C (thiophene) | ~111.5° |

This interactive table provides examples of geometric parameters typically determined through DFT calculations for thiophene-containing molecules.

Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a framework to quantify the reactivity of molecules using various descriptors derived from the changes in energy with respect to the number of electrons. These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals and are effective in predicting reactivity patterns.

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is related to electronegativity (μ = -χ) and can be approximated as μ ≈ (EHOMO + ELUMO) / 2.

Global Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. It is approximated as η ≈ (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are invaluable for comparing the reactivity of a series of related compounds, such as different substituted thiophenes.

Table 3: Representative Conceptual DFT Reactivity Descriptors for a Thiophene Derivative (Note: These values are illustrative and calculated from the example FMO energies in Table 2. They are not specific to this compound.)

| Descriptor | Formula | Example Value (Methyl-substituted) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.10 eV |

| Global Softness (S) | 1 / η | 0.476 eV⁻¹ |

This interactive table demonstrates how global reactivity descriptors are calculated and provides example values for a representative thiophene derivative.

Spectroscopic Property Simulations

Computational methods are also essential for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can confirm molecular structures and understand the electronic transitions and vibrational modes that give rise to experimental observations.

Simulated Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations are an excellent tool for computing the harmonic vibrational frequencies of organic compounds.

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies often need to be scaled by a factor to correct for approximations in the computational method and to account for anharmonicity. A detailed assignment of the vibrational modes, such as C-H stretching, C=C stretching of the thiophene ring, and N-H bending of the carboxamide group, can be achieved through Potential Energy Distribution (PED) analysis.

Table 4: Example of Calculated Vibrational Frequencies and Assignments for a Thiophene Derivative (Note: This data is based on typical values for 2-substituted thiophenes and is not specific to this compound.)

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |

|---|---|---|

| ~3450 | Medium | N-H stretch (carboxamide) |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1660 | Strong | C=O stretch (carboxamide) |

| ~1530 | Medium | C=C stretch (thiophene ring) |

| ~1415 | Medium | C-C stretch (thiophene ring) |

| ~1280 | Medium | C-H in-plane bend |

This interactive table presents a selection of predicted vibrational modes and their corresponding frequencies for a generic thiophene carboxamide structure.

Natural Transition Orbitals (NTO) Analysis

Natural Transition Orbitals (NTOs) provide a compact and insightful representation of electronic excitations, simplifying the complex nature of transitions between the ground and excited states into a few pairs of "hole" and "particle" orbitals. This analysis is crucial for understanding the photophysical properties of a molecule. However, a specific NTO analysis for this compound has not been reported in the reviewed scientific literature. Such a study would be valuable in characterizing its electronic transition properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Conformational Dynamics in Solution

MD simulations in various solvents would be instrumental in understanding the conformational landscape of this compound. This analysis would reveal the preferred shapes the molecule adopts in different environments, the flexibility of the tert-butyl group, and the rotational barrier of the carboxamide moiety. Regrettably, no studies detailing the conformational dynamics of this specific compound in solution are currently available.

Ligand-Protein Interaction Dynamics

To understand how this compound might interact with biological targets, MD simulations of the molecule bound to a protein are essential. These simulations can elucidate the stability of the binding pose, the key intermolecular interactions that maintain the complex, and the role of water molecules at the binding interface. At present, there are no published MD simulation studies that describe the interaction dynamics between this compound and any protein.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiophene carboxamides, QSAR analyses have been employed to understand the structural features crucial for their therapeutic effects, such as antitubercular activity. jetir.org These models help in rationalizing the design of new, more potent drugs. jetir.org

A typical 2D-QSAR study on substituted thiophene carboxamide derivatives involves calculating various physicochemical descriptors for a set of molecules with known biological activity. jetir.org These descriptors can be categorized as topological, electronic, and spatial parameters. jetir.org Statistical methods are then used to build a model that correlates these descriptors with the observed activity. For instance, a study on thiophene carboxamide derivatives as anti-tubercular agents identified several key descriptors that significantly influence the activity. jetir.org

The analysis revealed the importance of specific electrotopological state indices and the spatial arrangement of atoms. Key descriptors identified in a study on similar thiophene derivatives included: jetir.org

SsNH2E-index: This descriptor represents the electrotopological state for a primary amine group (-NH2) connected by a single bond. A positive contribution suggests that the presence and electronic environment of this group are favorable for biological activity. jetir.org

SdOE-index: This refers to the electrotopological state for a doubly bonded oxygen atom. Its positive contribution indicates that a carbonyl group or similar feature is beneficial for the compound's interaction with its biological target. jetir.org

Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. nih.govnih.gov This method is based on the principle that a common set of steric and electronic features is responsible for the activity of a group of molecules. nih.gov A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups. nih.gov For a compound like this compound, a pharmacophore model could be generated based on a set of structurally similar molecules with known activity, helping to guide the design of new derivatives with improved potency. nih.gov The model can also be used as a 3D query to screen large chemical databases for novel compounds that fit the required pharmacophoric features. nih.gov

Table 1: Key Descriptors in a 2D-QSAR Model for Thiophene Carboxamide Derivatives This table is representative of descriptors used in QSAR studies of related compounds.

| Descriptor | Type | Description | Contribution to Activity |

|---|---|---|---|

| SsNH2E-index | Electrotopological | Electrotopological state for a primary amine group. | Positive |

| SdOE-index | Electrotopological | Electrotopological state for a doubly bonded oxygen atom. | Positive |

| T_T_N_7 | Topological | Defines the distance between two nitrogen atoms by 7 bonds. | Positive |

| T_C_N_6 | Topological | Defines the distance between a carbon and a nitrogen atom by 6 bonds. | Negative |

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the Nonlinear Optical (NLO) properties of organic molecules. nih.govacs.org Thiophene derivatives are of significant interest in this field due to their extended π-electron systems, which are crucial for generating NLO responses. mdpi.com Theoretical investigations can predict key parameters that govern a molecule's NLO activity, guiding the synthesis of new materials for applications in optoelectronics and optical data storage. nih.gov

The prediction of NLO properties for a molecule like this compound would involve several computational steps. First, the molecule's geometry is optimized using a suitable level of theory, such as DFT with a specific basis set (e.g., M06/6-31G(d,p) or CAM-B3LYP/6-311++G(2d,2p)). nih.govfrontiersin.org From the optimized structure, various electronic properties are calculated.

A critical parameter is the HOMO-LUMO energy gap (Egap) , which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller Egap generally correlates with higher molecular reactivity and a greater NLO response, as it indicates that electrons can be more easily excited. nih.govmdpi.com The delocalization of π-electrons across the thiophene ring and carboxamide group plays a significant role in lowering this energy gap. mdpi.com

The primary NLO property calculated is the first-order hyperpolarizability (β). A large β value is indicative of a significant NLO response. mdpi.com For organic molecules, a high hyperpolarizability is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge. nih.govacs.org In this compound, the tert-butyl group acts as a weak electron donor, while the carboxamide group can act as an acceptor, facilitated by the π-system of the thiophene ring. Computational studies on related thiophene derivatives have shown that strategic placement of donor and acceptor groups can significantly enhance NLO properties. frontiersin.org

Table 2: Representative Theoretical Data for Predicting NLO Properties of Thiophene Derivatives This table contains hypothetical but representative values based on computational studies of similar thiophene-containing molecules.

| Parameter | Symbol | Typical Calculated Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -5.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | -2.0 to -1.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Egap | 3.5 to 5.0 eV | A smaller gap suggests higher reactivity and potential for a larger NLO response. mdpi.com |

| Dipole Moment | µ | 2.0 to 5.0 D | Relates to the asymmetry of charge distribution. |

| First Hyperpolarizability | β | 10 to 100 x 10-30 esu | Quantifies the second-order NLO response. Higher values are desirable. |

Advanced Applications in Chemical Research Involving 5 Tert Butylthiophene 2 Carboxamide

Medicinal Chemistry and Biological Activity

Thiophene (B33073) and its derivatives are a significant class of heterocyclic compounds that exhibit a broad spectrum of biological properties. nih.govnih.gov The incorporation of a thiophene nucleus can modify a compound's physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological receptors. researchgate.net Thiophene-2-carboxamide derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor agents. nih.gov

Anticancer Activity Research

The search for novel anticancer agents has led researchers to explore various heterocyclic compounds, with thiophene carboxamides showing significant promise. mdpi.com These compounds are investigated for their ability to inhibit the growth of cancer cells and induce apoptosis.

Research has shown that thiophene carboxamide derivatives can act as biomimetics of established anticancer drugs like Combretastatin A-4 (CA-4), a known tubulin inhibitor. mdpi.comscispace.com A study aimed at synthesizing thiophene carboxamide derivatives as CA-4 biomimetics found that compounds 2b (5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide) and 2e (N-(2,3-dihydrobenzo[b] nih.govjst.go.jpdioxin-6-yl)-5-(4-fluorophenyl)thiophene-2-carboxamide) were the most active molecules against the Hep3B cancer cell line. mdpi.comscispace.com These compounds were found to disrupt the formation of spheroids in 3D cell cultures and showed interaction patterns within the tubulin-colchicine-binding pocket similar to CA-4. mdpi.comscispace.com

Furthermore, other studies have reported the cytotoxic effects of various thiophene derivatives against a range of cancer cell lines, including those of the central nervous system, breast, and colon. mdpi.comnih.gov For instance, thiophene aryl amides 8i-k displayed moderate in vitro activity against certain leukemia, breast, and colon cancer cell lines. nih.gov Another study highlighted the antiproliferative activity of 2-amino thiophene derivatives against human cancer cell lines. researchgate.net The development of indole-2-carboxamides has also shown significant inhibitory activities against pediatric glioblastoma cells. bohrium.com

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (2b) | Hep3B (Hepatocellular Carcinoma) | 5.46 µM scispace.com |

| N-(2,3-dihydrobenzo[b] nih.govjst.go.jpdioxin-6-yl)-5-(4-fluorophenyl)thiophene-2-carboxamide (2e) | Hep3B (Hepatocellular Carcinoma) | 12.58 µM scispace.com |

| Indole-2-carboxamide derivative (8a) | KNS42 (Pediatric Glioblastoma) | 2.34 µM (Viability), 2.88 µM (Proliferation) bohrium.com |

| Indole-2-carboxamide derivative (8c) | KNS42 (Pediatric Glioblastoma) | 4.01 µM (Viability), 4.31 µM (Proliferation) bohrium.com |

| 2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e) | HIV-1 | 3.8 µg/mL nih.gov |

Antiviral Activity Investigations

Thiophene carboxamide derivatives have emerged as a promising class of compounds in the search for new antiviral agents. jst.go.jpnih.gov Research has targeted their efficacy against a range of viruses, including norovirus, human cytomegalovirus (CMV), varicella-zoster virus (VZV), and Ebola virus (EBOV). jst.go.jpnih.govacs.org

In the fight against norovirus, a screening of a chemical library identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (1) as an initial hit. jst.go.jp Subsequent structure-activity relationship (SAR) studies led to the synthesis of more potent analogs. For example, the di-halogenated thiophene derivative 3,5-di-chloro-thiophene analog 2k showed more potent antiviral activity (EC₅₀=6.6 µM) than its mono-halogenated counterparts. jst.go.jp Combining features from the most active thiophene and benzothiazole (B30560) rings resulted in hybrid compound 4b , which demonstrated a significantly improved potency with an EC₅₀ value of 0.53 µM. jst.go.jp

Another study focused on 2-carboxamido-3-arylsulfonylthiophenes and found that several derivatives were active against DNA viruses. nih.govnih.gov Specifically, 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes (8c-g ) and 2-acetamido-3-arylsulfonyl-5-nitrothiophenes (9f-g ) showed considerable activity against CMV and/or VZV, with IC₅₀ values ranging from 0.1 to 10 µg/mL. nih.gov

More recently, a phenotypic screening identified a thiophene scaffold as a viral entry inhibitor for the Ebola virus. acs.org This led to the development of a new series of thiophene derivatives that act at the level of the fusion loop region of the EBOV glycoprotein (B1211001) (GP). acs.org

| Compound/Derivative Class | Target Virus | Activity (EC50 / IC50) |

|---|---|---|

| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (1) | Norovirus | 37 µM jst.go.jp |

| 3,5-di-chloro-thiophene analog (2k) | Norovirus | 6.6 µM jst.go.jp |

| Hybrid Compound (4b) | Norovirus | 0.53 µM jst.go.jp |

| 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes (8c-g) | CMV and/or VZV | 0.1-10 µg/mL nih.gov |

| 2-acetamido-3-arylsulfonyl-5-nitrothiophenes (9f-g) | CMV and/or VZV | 0.1-10 µg/mL nih.gov |

| Thiophene Thioglycoside (6c) | HSV-1, CBV4, HCVcc | 83.3%, 63.3%, 63.3% reduction, respectively nih.gov |

| Thiophene Thioglycoside (8c) | HSV-1, CBV4, HCVcc | 86.7%, 66.7%, 66.7% reduction, respectively nih.gov |

Antifungal Properties

The thiophene core is present in several commercially available antifungal drugs, such as sertaconazole (B158924) and penthiopyrad, highlighting its importance in this therapeutic area. researchgate.net Research into novel antifungal agents has explored carboxamide derivatives as potential inhibitors of key fungal enzymes.

One major target for the development of new fungicides is the enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov In a study focused on discovering novel SDH inhibitors, a series of carboxamide derivatives containing a 1,2,3-triazole ring were designed and synthesized. nih.gov One of the most promising compounds, A3-3 , demonstrated significant in vitro antifungal activity against a range of phytopathogenic fungi, with EC₅₀ values comparable to the commercial fungicide boscalid. nih.gov For example, against Sclerotinia sclerotiorum, compound A3-3 had an EC₅₀ of 1.08 µg/mL. nih.gov

| Compound | Fungal Strain | Activity (EC50) |

|---|---|---|

| Carboxamide-1,2,3-triazole derivative (A3-3) | Sclerotinia sclerotiorum | 1.08 µg/mL nih.gov |

| Botrytis cinerea | 8.75 µg/mL nih.gov | |

| Rhizoctonia cerealis | 1.67 µg/mL nih.gov | |

| Gaeumannomyces graminis | 5.30 µg/mL nih.gov |

Antibacterial Effects

Thiophene-2-carboxamide derivatives have been the subject of extensive research for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govtubitak.gov.trnih.gov These studies often involve modifying the substituents on the thiophene ring and the amide group to optimize activity.

A study on novel thiophene-2-carboxamide derivatives investigated their activity against pathogenic bacteria. tubitak.gov.trnih.gov It was found that derivatives with an amino group at the 3-position of the thiophene ring generally showed higher antibacterial activity than those with hydroxyl or methyl groups. nih.gov For instance, amino thiophene-2-carboxamide 7b , which contains a methoxy (B1213986) group on the aryl ring, exhibited excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. tubitak.gov.trnih.gov This compound showed a high activity index compared to the standard drug ampicillin. tubitak.gov.trnih.gov

The position and nature of the substituent on the aryl portion of the carboxamide also play a crucial role. Derivatives with a methoxy group often showed better inhibition against both Gram-positive and Gram-negative bacteria compared to those with a methyl group or a chlorine atom. tubitak.gov.trnih.gov

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) vs. Ampicillin |

|---|---|---|---|

| Amino thiophene-2-carboxamide (7b) | Staphylococcus aureus | 20 | 83.3 tubitak.gov.trnih.gov |

| Bacillus subtilis | 19 | 82.6 tubitak.gov.trnih.gov | |

| Pseudomonas aeruginosa | 20 | 86.9 tubitak.gov.trnih.gov | |

| Hydroxy thiophene-2-carboxamide (3b) | Bacillus subtilis | 18 | 78.3 tubitak.gov.tr |

| Pseudomonas aeruginosa | 18 | 78.3 tubitak.gov.tr |

Enzyme Inhibition Studies

The biological activities of thiophene carboxamides are often rooted in their ability to inhibit specific enzymes. This mechanism is central to their potential as therapeutic agents in various diseases, including cancer and fungal infections.

As mentioned previously, one of the key enzyme targets for antifungal carboxamides is succinate dehydrogenase (SDH) . nih.gov Molecular docking simulations for the active compound A3-3 suggested that it interacts with key amino acid residues (ARG43, TYR58, and TRP173) of SDH through hydrogen bonds and pi-pi interactions, explaining its inhibitory action. nih.gov

In the context of cancer research, certain thiophene carboxamide derivatives have been identified as potent kinase inhibitors. A study on 5-methoxybenzothiophene-2-carboxamides found them to be inhibitors of Cdc2-like kinases (Clk1/4) , which are key regulators of pre-mRNA splicing and are overexpressed in many tumors. nih.gov The introduction of a 3,5-difluoro benzyl (B1604629) group led to the discovery of compound 10b , which was a potent Clk1 inhibitor (IC₅₀ = 12.7 nM) and showed improved selectivity over other kinases like Clk2. nih.gov

Other research has explored the inhibition of viral enzymes. Novel thiophene thioglycosides were tested for their ability to inhibit HCV NS3/4A protease and USP7 enzyme . nih.gov Compounds 6c and 8c showed potent inhibition of the NS3/4A protease, which is crucial for the replication of the Hepatitis C virus. nih.gov

| Compound/Derivative Class | Target Enzyme | Associated Biological Activity |

|---|---|---|

| Carboxamide-1,2,3-triazole derivative (A3-3) | Succinate Dehydrogenase (SDH) | Antifungal nih.gov |

| 5-methoxybenzothiophene-2-carboxamide (10b) | Cdc2-like kinase 1 (Clk1) | Anticancer nih.gov |

| Thiophene Thioglycosides (6c, 8c) | HCV NS3/4A Protease | Antiviral (HCV) nih.gov |

Spasmolytic Activity Assessment

Derivatives of thiophene have also been investigated for their potential as spasmolytic agents, which can relax smooth muscle tissue. A study involving the synthesis of novel derivatives from 5-bromothiophene-2-carboxylic acid revealed significant spasmolytic effects. nih.govscispace.comtubitak.gov.tr

The synthesized compounds were tested on isolated rat duodenum pre-treated with a spasmogen (High-K⁺) to induce contractions. nih.govscispace.com Several of the thiophene derivatives demonstrated the ability to cause complete relaxation of these induced contractions. The most potent compound was phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (10d) , which exhibited an excellent spasmolytic effect with an EC₅₀ value of 1.26 µM. nih.govresearchgate.netscispace.comtubitak.gov.tr Another highly active compound was 5c , with an EC₅₀ of 1.39 µM. nih.govscispace.com The study noted that the presence of an aromatic phenyl ring coupled to the thiophene group appeared to be crucial for the observed activity. nih.govscispace.com

| Compound | Spasmolytic Activity (EC50) |

|---|---|

| phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (10d) | 1.26 µM nih.govscispace.comtubitak.gov.tr |

| Compound 5c | 1.39 µM nih.govscispace.com |

| Compound 10b | 2.13 µM nih.govscispace.com |

| Compound 10e | 2.89 µM nih.govscispace.com |

| Compound 10c | 3.14 µM nih.govscispace.com |

| Compound 5a | 4.21 µM nih.govscispace.com |